molecular formula C7H5BrClNO2 B13926526 1-Bromo-5-chloro-3-methyl-2-nitrobenzene

1-Bromo-5-chloro-3-methyl-2-nitrobenzene

Cat. No.: B13926526
M. Wt: 250.48 g/mol
InChI Key: DUJXELXTVQTLMM-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-3-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2. It is a derivative of benzene, characterized by the presence of bromine, chlorine, methyl, and nitro groups attached to the benzene ring. This compound is typically found as a colorless to pale yellow crystalline solid and is used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-3-methyl-2-nitrobenzene can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The reactions are carried out in specialized reactors with continuous monitoring of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-chloro-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid in the presence of catalysts like iron or aluminum chloride.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed:

Scientific Research Applications

1-Bromo-5-chloro-3-methyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-3-methyl-2-nitrobenzene involves its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as nitro and halogens makes the benzene ring more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-5-chloro-3-methyl-2-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

1-bromo-5-chloro-3-methyl-2-nitrobenzene

InChI

InChI=1S/C7H5BrClNO2/c1-4-2-5(9)3-6(8)7(4)10(11)12/h2-3H,1H3

InChI Key

DUJXELXTVQTLMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])Br)Cl

Origin of Product

United States

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